Potassium nitrate-15N

Vue d'ensemble

Description

Potassium nitrate-15N (K15NO3) is an inorganic salt that is classified as an alkali metal nitrate . This isotopically enriched compound has been used in metabolic labeling preparations and as a quantitative standard in various matrix tests, such as pesticide, insecticide, and food .

Synthesis Analysis

Potassium nitrate-15N is prepared by neutralizing 15N nitric acid with Potassium hydroxide .Molecular Structure Analysis

The linear formula for Potassium nitrate-15N is K15NO3 . The molecular weight is 102.10 .Chemical Reactions Analysis

Potassium nitrate-15N is used in agriculture . It has been used to successfully follow the uptake of fertilizer N by crops and retention of fertilizer N in soil organic matter .Physical And Chemical Properties Analysis

Potassium nitrate-15N is a white-crystalline salt . It has a melting point of 334 °C .Applications De Recherche Scientifique

Agriculture: Enhancing Crop Nitrogen Uptake

Potassium nitrate-15N is pivotal in agricultural research for tracking the uptake of nitrogen by crops. It helps in understanding how different fertilization strategies affect the nitrogen efficiency in plants. This isotope tracing technique has been instrumental in improving fertilizer formulations to enhance crop yield and reduce environmental impact .

Environmental Science: Soil Nitrogen Retention Studies

Researchers use Potassium nitrate-15N to study the retention of nitrogen in soil organic matter. This application is crucial for environmental science as it aids in assessing the long-term effects of nitrogenous fertilizers on soil health and its capacity to sequester carbon, thereby influencing climate change mitigation strategies .

Biochemistry: Internal Standard for Nitrate Quantification

In biochemistry, Potassium nitrate-15N serves as an internal standard for the quantification of nitrate in biological samples. This is particularly important in studies involving human or animal subjects where precise measurement of nitrate levels is required for various health and physiological research .

Plant Physiology: Protein Abundance Measurement

The compound is used in plant physiology to measure protein abundance in model organisms like Arabidopsis. This application is essential for understanding gene expression and protein synthesis in response to various environmental and genetic factors .

Microbial Ecology: Understanding Soil Microbial Communities

Potassium nitrate-15N aids in the exploration of soil microbial communities’ composition and abundance. It helps in deciphering the role of different microbial groups in nitrogen cycling and their response to various agricultural practices .

Isotope Tracing in Rice Production

Integrated metagenomics and isotope tracing with Potassium nitrate-15N reveal the mechanisms through which nitrogen application rates and planting densities impact rice root nitrogen uptake efficiency. This research is vital for optimizing rice cultivation practices to achieve high yield and quality .

Comparative Studies of Nitrogen Sources

Potassium nitrate-15N is used in comparative studies to evaluate the efficiency of different nitrogen sources applied to crops like corn. Such studies are essential for determining the most effective fertilization methods that promote crop uptake while minimizing nitrogen loss .

Nanotechnology: Oxidant in Chemical Production

In the field of nanotechnology, Potassium nitrate-15N is utilized as an oxidant in chemical production. Its applications extend to the synthesis of compounds like saccharin, vitamin C, isoniazid, and benzoic acid, which are significant in various industrial and pharmaceutical processes .

Mécanisme D'action

Target of Action

Potassium nitrate-15N is an inorganic compound enriched with the nitrogen-15 (^15N) isotope . The primary target of this compound is the nitrogen cycle in organisms, specifically the uptake of fertilizer nitrogen (N) by crops and its retention in soil organic matter .

Mode of Action

Potassium nitrate-15N interacts with its targets by being assimilated into the organism’s nitrogen cycle. It is used as a tracer to follow the uptake of fertilizer nitrogen by crops and its retention in soil organic matter . It can also serve as an internal standard for quantifying nitrate in biological samples, mainly of human or animal origin .

Biochemical Pathways

The assimilation of potassium nitrate-15N affects the nitrogen metabolism pathway. This pathway involves the sequential reactions catalyzed by the enzymes nitrate reductase (NR), nitrite reductase (NiR), glutamine synthetase (GS), and glutamate synthase (GOGAT) . The reduction of nitrate (NO3-) to nitrite (NO2-) via NR is the rate-limiting step in this pathway .

Pharmacokinetics

It is known that the compound is used in agriculture, suggesting that it is likely absorbed by plants from the soil and distributed within the plant through the vascular system .

Result of Action

The use of potassium nitrate-15N allows for the tracking of nitrogen uptake and retention in crops and soil organic matter . This can provide valuable information about the efficiency of nitrogen use in agricultural systems and contribute to strategies for improving nitrogen use efficiency.

Action Environment

The action of potassium nitrate-15N can be influenced by various environmental factors. For instance, soil texture and fertilizer timing can affect the uptake and assimilation of the compound

Safety and Hazards

Potassium nitrate-15N may intensify fire and is harmful if swallowed. It can cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye. Use personal protective equipment and ensure adequate ventilation .

Orientations Futures

Propriétés

IUPAC Name |

potassium;dioxido(oxo)(15N)azanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/K.NO3/c;2-1(3)4/q+1;-1/i;1+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGIUAXJPYTZDNR-IEOVAKBOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

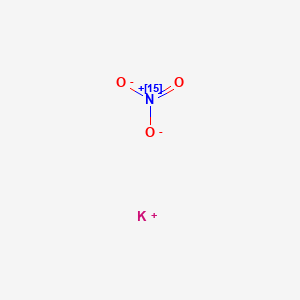

[N+](=O)([O-])[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[15N+](=O)([O-])[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

KNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50447921 | |

| Record name | Potassium (~15~N)nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50447921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.097 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Potassium nitrate-15N | |

CAS RN |

57654-83-8 | |

| Record name | Potassium (~15~N)nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50447921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: Why was Potassium Nitrate-15N used in this study instead of regular Potassium Nitrate?

A1: Researchers used K15NO3 as a tracer to track the fate of nitrogen derived from nitrate in the peatland soil. The 15N isotope is heavier than the more common 14N, allowing scientists to distinguish between nitrogen originating from the K15NO3 and nitrogen already present in the soil. By analyzing the isotopic composition of N2O emitted from the soil, they could determine if the N2O was produced via denitrification of nitrate.

Q2: How did the researchers use Potassium Nitrate-15N to investigate N2O production pathways?

A2: The researchers applied K15NO3 to peatland soil samples in a controlled laboratory setting. They then monitored the isotopic composition (specifically the 15N enrichment) of the emitted N2O over time. Observing negative site preference and 18O values during the nitrate treatment indicated nitrifier-denitrification as a source of N2O []. This approach allowed them to identify nitrifier-denitrification as a key process contributing to N2O emissions when nitrate is present.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.